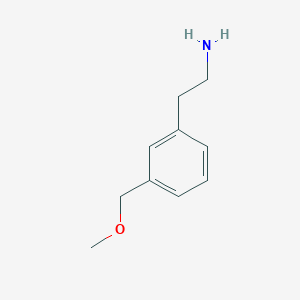

3-(Methoxymethyl)benzeneethanamine

Beschreibung

3-(Methoxymethyl)benzeneethanamine is a substituted phenethylamine derivative characterized by a benzene ring with a methoxymethyl (-CH₂OCH₃) group at the 3-position and an ethanamine (-CH₂CH₂NH₂) side chain. Substituted phenethylamines are widely studied for their pharmacological activities, particularly in neuroscience and medicinal chemistry, due to their interactions with neurotransmitter receptors (e.g., serotonin, dopamine) . The methoxymethyl substituent likely influences lipophilicity, metabolic stability, and receptor binding compared to simpler methoxy or methyl groups.

Eigenschaften

CAS-Nummer |

76935-77-8 |

|---|---|

Molekularformel |

C10H15NO |

Molekulargewicht |

165.23 g/mol |

IUPAC-Name |

2-[3-(methoxymethyl)phenyl]ethanamine |

InChI |

InChI=1S/C10H15NO/c1-12-8-10-4-2-3-9(7-10)5-6-11/h2-4,7H,5-6,8,11H2,1H3 |

InChI-Schlüssel |

NRBZSHQHSAEUHT-UHFFFAOYSA-N |

Kanonische SMILES |

COCC1=CC=CC(=C1)CCN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)benzeneethanamine can be achieved through several synthetic routes. One common method involves the reaction of 3-(Methoxymethyl)benzaldehyde with nitroethane in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction proceeds through the formation of an intermediate nitrostyrene, which is subsequently reduced to the desired amine .

Industrial Production Methods

Industrial production of 3-(Methoxymethyl)benzeneethanamine typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Methoxymethyl)benzeneethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.

Major Products Formed

Oxidation: Formation of 3-(Methoxymethyl)benzaldehyde or 3-(Methoxymethyl)benzoic acid.

Reduction: Formation of 3-(Methoxymethyl)benzyl alcohol or 3-(Methoxymethyl)benzylamine.

Substitution: Formation of various substituted benzeneethanamines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Methoxymethyl)benzeneethanamine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Methoxymethyl)benzeneethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling cascades. Additionally, it may inhibit or activate enzymes involved in metabolic pathways, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

3-Methoxyamphetamine (3-MA)

- Structure: 3-Methoxy-α-methyl-benzeneethanamine hydrochloride (C₁₀H₁₅NO·HCl) .

- Key Differences: Substituent: 3-Methoxy (-OCH₃) vs. 3-(Methoxymethyl) (-CH₂OCH₃) in the target compound. Chain Modification: α-Methyl group in 3-MA confers resistance to monoamine oxidase (MAO), enhancing its CNS stimulant effects . Physicochemical Properties:

- Molecular Weight: 201.7 g/mol (hydrochloride salt).

- UV Spectra: λmax at 220, 274, and 280 nm, attributed to the conjugated aromatic system .

- Pharmacology : 3-MA acts as a psychoactive stimulant, contrasting with the unmodified ethanamine chain in the target compound, which may alter receptor selectivity.

Mescaline (3,4,5-Trimethoxybenzeneethanamine)

- Structure : Ethylamine side chain with three methoxy groups at positions 3, 4, and 5 .

- Key Differences: Substituent Pattern: Mescaline’s trisubstituted methoxy groups enhance serotonin receptor (5-HT₂A) agonism, responsible for its hallucinogenic effects . Electronic Effects: The electron-donating methoxy groups increase aromatic ring electron density, stabilizing receptor interactions. The methoxymethyl group in the target compound may offer similar electronic effects but with increased steric bulk. Lipophilicity: Mescaline’s logP (~1.39) is lower than the target compound’s predicted logP (estimated ~1.8–2.2 due to the methoxymethyl group), suggesting differences in blood-brain barrier penetration.

3-Chloro-4-methoxybenzenemethanamine

- Structure : Benzylamine (methylamine chain) with 3-chloro and 4-methoxy substituents .

- Key Differences: Amine Position: Methylamine (benzenemethanamine) vs. ethylamine (benzeneethanamine) chain alters molecular geometry and receptor binding.

MCHR1 Antagonists (e.g., FE@SNAP)

- Structure : Complex heterocycles with methoxymethyl substituents (e.g., 6-(methoxymethyl) in FE@SNAP) .

- Key Differences :

Comparative Analysis Table

Research Implications

- Synthetic Routes : The methoxymethyl group in 3-(Methoxymethyl)benzeneethanamine may require protective strategies similar to those used in FE@SNAP synthesis, such as alkylation of hydroxyl precursors .

- Pharmacological Potential: Structural similarities to MCHR1 antagonists suggest possible utility in obesity or depression research. Differences from 3-MA and mescaline highlight the need for receptor profiling to assess selectivity.

- Stability : The methoxymethyl group’s hydrolytic stability under physiological conditions (vs. acetyl or tosyl groups in ) warrants investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.